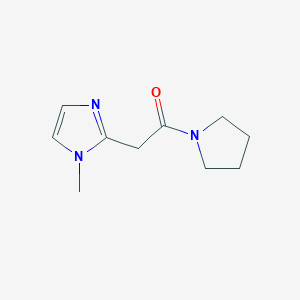
2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone is an organic compound that features both an imidazole and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone typically involves the condensation of 1-methylimidazole with a suitable pyrrolidine derivative under controlled conditions. One common method involves the reaction of 1-methylimidazole with 1-pyrrolidinecarboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized imidazole and pyrrolidine derivatives.
Reduction: Reduced imidazole and pyrrolidine derivatives.
Substitution: Substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activities or inhibit microbial growth. The pyrrolidine ring can enhance the compound’s binding affinity to biological targets, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: A simpler compound with similar coordination properties but lacks the pyrrolidine ring.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
Bis(1-methylimidazol-2-yl)ketone: A compound with two imidazole rings, offering different coordination chemistry.
Uniqueness
2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone is unique due to the presence of both imidazole and pyrrolidine rings, which provide a versatile framework for various chemical reactions and biological interactions
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
2-(1-methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H15N3O/c1-12-7-4-11-9(12)8-10(14)13-5-2-3-6-13/h4,7H,2-3,5-6,8H2,1H3 |
InChI-Schlüssel |
QIYLJEOUVVKWSP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1CC(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


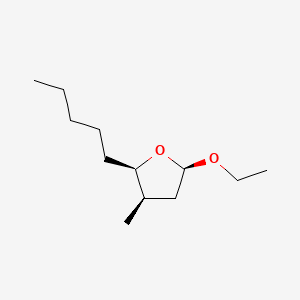
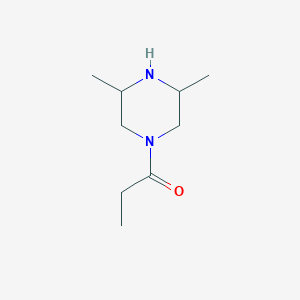
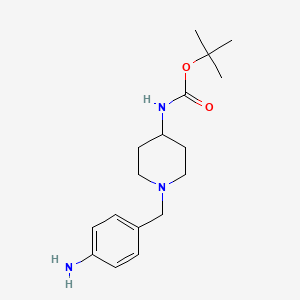

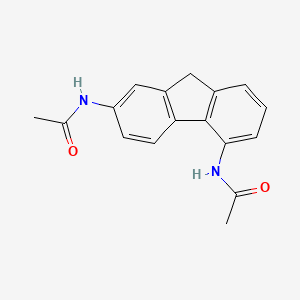
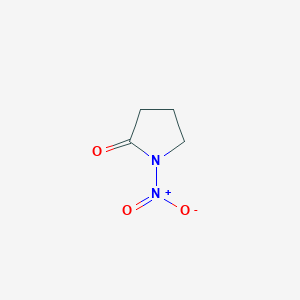
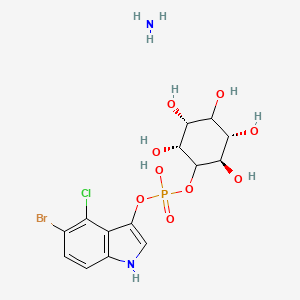
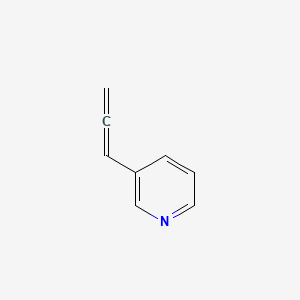

![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
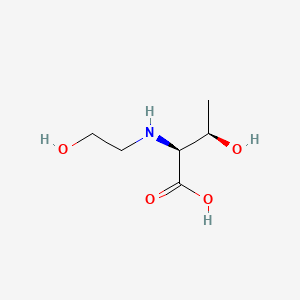
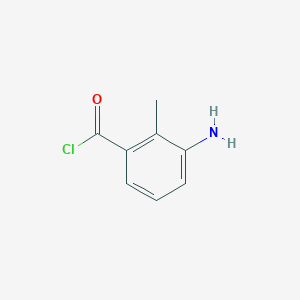
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
